

Technical Support Center: Overcoming Low Expression Levels of Recombinant Ag85A

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Compound of Interest

Compound Name: AG-85

Cat. No.: B1666635

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low expression of recombinant Mycobacterium tuberculosis antigen Ag85A in Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: Why is my expression of recombinant Ag85A so low?

A1: Low expression of recombinant Ag85A in E. coli is a common issue that can be attributed to several factors. These include, but are not limited to, codon bias between the M. tuberculosis gene and the E. coli expression host, the potential toxicity of the Ag85A protein to the bacterial cells, improper protein folding leading to the formation of insoluble inclusion bodies, and suboptimal culture conditions.

Q2: What is codon optimization and can it improve Ag85A expression?

A2: Codon optimization is the process of modifying the codons in a gene sequence to match the preferred codon usage of the expression host, in this case, E. coli. This can significantly enhance translational efficiency and, consequently, the yield of the recombinant protein.^{[1][2]} Studies have shown that optimizing the codons of mycobacterial antigens like Ag85A and the closely related Ag85B can lead to a dramatic increase in protein expression.^[1]

Q3: Which E. coli strain is best for expressing Ag85A?

A3: The BL21(DE3) strain and its derivatives are widely used for recombinant protein expression due to their deficiency in Lon and OmpT proteases, which helps to minimize protein degradation.[3][4] For potentially toxic proteins, strains with tighter control over basal expression, such as BL21(DE3)pLysS, are recommended.[5] The Rosetta strain, a derivative of BL21(DE3), contains a plasmid with tRNAs for codons that are rare in E. coli but common in eukaryotes, which can also be beneficial for expressing genes from organisms with different codon biases.[3][6]

Q4: My Ag85A is expressed, but it's all in the insoluble fraction. What can I do?

A4: The formation of insoluble inclusion bodies is a frequent challenge.[7] To improve the solubility of Ag85A, you can try several strategies:

- Lower the induction temperature: Reducing the temperature to 16-25°C after induction slows down protein synthesis, which can promote proper folding.[2][6][8]
- Reduce the inducer concentration: Using a lower concentration of IPTG (e.g., 0.1-0.5 mM) can decrease the rate of protein expression and reduce aggregation.[8]
- Use a solubility-enhancing fusion tag: Fusing a highly soluble protein, such as Thioredoxin (Trx) or Maltose-Binding Protein (MBP), to the N-terminus of Ag85A can improve its solubility.[7][9][10]

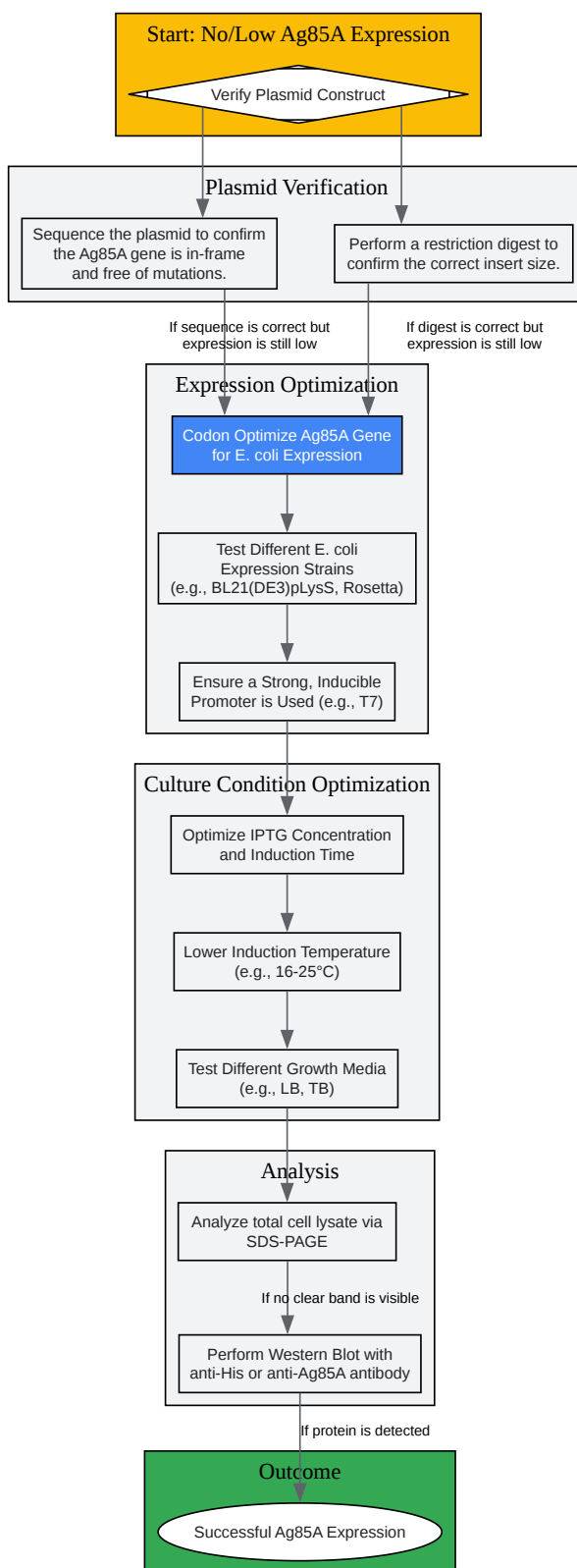
Q5: What is the expected molecular weight of recombinant Ag85A?

A5: The mature Ag85A protein has a molecular weight of approximately 30-32 kDa.[11] If you are using a fusion tag, the observed molecular weight on an SDS-PAGE gel will be higher. For example, a His-tagged Ag85A will have a slightly higher molecular weight, while a Trx-tagged version will be significantly larger.

Troubleshooting Guides

Issue 1: No or Very Low Expression of Ag85A

This guide will walk you through a series of steps to diagnose and resolve the lack of Ag85A expression.

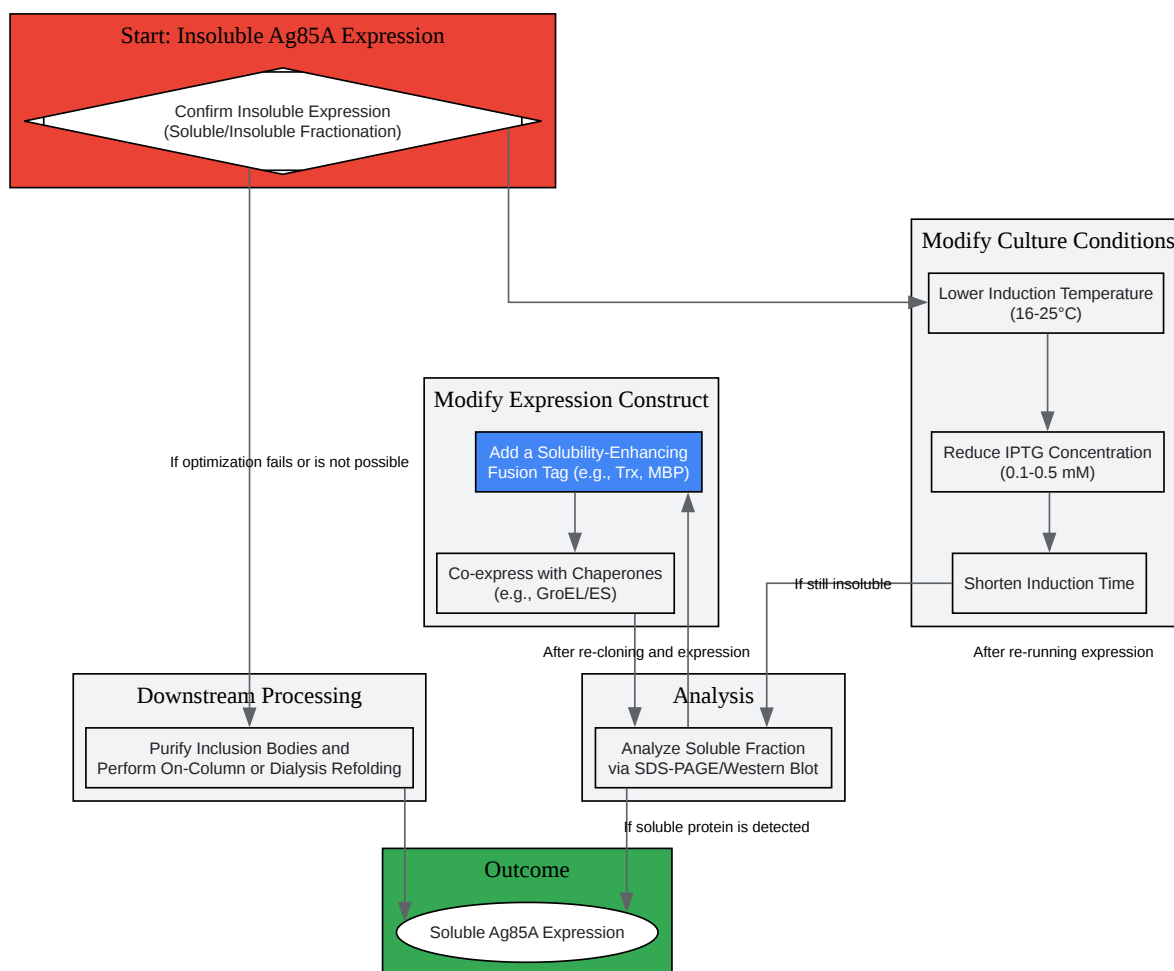


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Caption: Troubleshooting workflow for no or low Ag85A expression.

Issue 2: Ag85A is Expressed as Insoluble Inclusion Bodies

This guide provides steps to improve the solubility of your recombinant Ag85A.



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Caption: Troubleshooting workflow for insoluble Ag85A expression.

Data Presentation

Table 1: Impact of Codon Optimization on Recombinant Ag85A and Ag85B Expression in E. coli

Gene	Codon Usage	Expression System	Yield (mg/L)	Fold Increase	Reference
Ag85A	Wild-type	pTrcHisB in TOP10	16	-	[1]
Ag85A	Optimized	pTrcHisB in TOP10	~64-96	4-6x	[1]
Ag85B	Wild-type	pTrcHisB in TOP10	<0.5	-	[1]
Ag85B	Optimized (5 codons)	pTrcHisB in TOP10	~27	54x	[1]
Ag85B	Optimized (Synthetic Gene)	pRSETB (T7 promoter) in JM109(DE3)	>250	>500x	[1]

Table 2: Effect of Culture Scale-Up and Fusion Tag on Soluble Ag85B Yield

Protein	Culture Method	Biomass (g/L wet weight)	Purified Chimeric Protein (mg/L)	Purified Mature Protein (mg/L)	Reference
Trx-Ag85B	Shaken Flask	19.5	30	16	[7]
Trx-Ag85B	3L Bioreactor	35	50	27	[7]

Experimental Protocols

Protocol 1: Codon Optimization of Ag85A Gene

- Obtain the wild-type Ag85A gene sequence: Retrieve the nucleotide sequence for fbpA (Ag85A) from a public database like NCBI.

- Analyze codon usage: Use online tools or software to compare the codon usage of the wild-type Ag85A gene with the codon usage frequency of highly expressed genes in *E. coli* K-12. [\[12\]](#)
- Identify rare codons: Pinpoint codons in the Ag85A sequence that are infrequently used in *E. coli*. [\[13\]](#)
- Design the optimized sequence: Replace the rare codons with codons that are frequently used in *E. coli* for the same amino acid. Also, consider optimizing the GC content and avoiding mRNA secondary structures, especially near the ribosome binding site. [\[14\]](#)
- Gene synthesis: Synthesize the newly designed, codon-optimized Ag85A gene commercially.
- Cloning: Clone the synthetic gene into your desired *E. coli* expression vector (e.g., pET series).

Protocol 2: Induction of Ag85A Expression in *E. coli* BL21(DE3)

- Prepare starter culture: Inoculate a single colony of BL21(DE3) transformed with your Ag85A expression plasmid into 5-10 mL of LB broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (200-250 rpm). [\[15\]](#)
- Inoculate main culture: The next morning, inoculate 500 mL of LB broth (with antibiotic) in a 2L baffled flask with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.
- Grow cells: Incubate the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8 (mid-log phase). [\[8\]](#) [\[16\]](#)
- Collect pre-induction sample: Aseptically remove a 1 mL aliquot of the culture. Centrifuge at max speed for 1 minute, discard the supernatant, and freeze the cell pellet at -20°C. This will serve as your uninduced control. [\[17\]](#)
- Induce expression: Add IPTG to a final concentration of 0.1-1.0 mM. For optimizing solubility, it is often best to start with a lower concentration (e.g., 0.5 mM) and a lower temperature. [\[8\]](#) [\[18\]](#)

- Incubate post-induction: Continue to incubate the culture. For standard expression, this is typically 3-4 hours at 37°C. For improved solubility, reduce the incubator temperature to 16-25°C and incubate for 12-16 hours (overnight).[\[6\]](#)[\[16\]](#)
- Harvest cells: After the induction period, harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
- Store pellet: Discard the supernatant and store the cell pellet at -80°C until ready for lysis and purification.

Protocol 3: Analysis of Soluble and Insoluble Protein Fractions

- Cell Lysis: Resuspend the cell pellet from a 1 mL culture sample in 100 µL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, with lysozyme and DNase I). Incubate on ice for 30 minutes, then sonicate on ice to ensure complete lysis.
- Total Cell Lysate Sample: Take a 20 µL aliquot of the sonicated lysate and mix it with 20 µL of 2x SDS-PAGE loading buffer. This represents the total protein expression.
- Separation of Fractions: Centrifuge the remaining lysate at 15,000 x g for 20 minutes at 4°C. [\[19\]](#)
- Soluble Fraction: Carefully collect the supernatant. Take a 20 µL aliquot and mix it with 20 µL of 2x SDS-PAGE loading buffer. This is the soluble fraction.[\[20\]](#)
- Insoluble Fraction: Discard any remaining supernatant. Wash the pellet with 100 µL of lysis buffer, centrifuge again, and discard the supernatant. Resuspend the pellet directly in 40 µL of 1x SDS-PAGE loading buffer. This is the insoluble fraction (containing inclusion bodies). [\[19\]](#)[\[21\]](#)
- SDS-PAGE Analysis: Boil all three samples (total, soluble, and insoluble) for 5-10 minutes. Load equal volumes onto an SDS-PAGE gel.
- Visualization: Stain the gel with Coomassie Blue or perform a Western blot using an appropriate antibody (e.g., anti-His tag or anti-Ag85A) to visualize the distribution of your recombinant Ag85A.

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